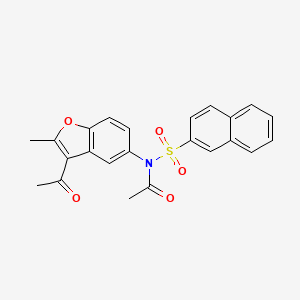
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(naphthalen-2-ylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE is a complex organic compound that features a benzofuran ring substituted with an acetyl and methyl group, and a naphthalene sulfonyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.
Substitution Reactions:
Sulfonylation: The naphthalene sulfonyl group can be introduced via sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-1-SULFONYL)ACETAMIDE: Similar structure but with a different position of the sulfonyl group.
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(NAPHTHALENE-2-SULFONYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C23H19NO5S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C23H19NO5S/c1-14(25)23-15(2)29-22-11-9-19(13-21(22)23)24(16(3)26)30(27,28)20-10-8-17-6-4-5-7-18(17)12-20/h4-13H,1-3H3 |
Clé InChI |
FFJVMCHGBGCLAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2,5-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001669.png)
![2-amino-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001676.png)
![2,10-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B15001688.png)
![2,2-dimethyl-N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B15001692.png)

![7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15001704.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(2-oxoheptan-3-YL)acetamide](/img/structure/B15001708.png)
![8-({2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]ethyl}sulfanyl)-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15001710.png)
![2-amino-7-{2-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001711.png)
![N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B15001723.png)
![5-[(6-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15001730.png)

![ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B15001741.png)
![Methyl 7-(4-fluorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15001745.png)
